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Compound of Interest

Compound Name: Procaine glucoside

Cat. No.: B15191756 Get Quote

Disclaimer: Information regarding the specific toxicology profile of Procaine glucoside is not

readily available in the public domain. This document provides a comprehensive overview of

the toxicology of the parent compound, Procaine, which may serve as a relevant reference

point for researchers, scientists, and drug development professionals.

Executive Summary
Procaine, a well-established local anesthetic, possesses a generally favorable safety profile

when used within therapeutic limits. Its toxicity is primarily associated with high systemic

concentrations, leading to effects on the central nervous system (CNS) and cardiovascular

system. This document synthesizes the available non-clinical toxicology data for Procaine,

presenting quantitative data in tabular format, detailing experimental methodologies, and

visualizing key metabolic pathways.

Acute Toxicity
The acute toxicity of Procaine is characterized by its effects following single, high-dose

administrations. The primary measures of acute toxicity are the LD50 (median lethal dose)

values, which vary depending on the route of administration and the animal model used.

Table 1: Acute Toxicity of Procaine (as Procaine Hydrochloride)
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Animal Model
Route of
Administration

LD50 Value Reference

Mouse Intravenous 45 mg/kg

Mouse Intraperitoneal 140 mg/kg

Mouse Subcutaneous 400 mg/kg

Mouse Oral 500 mg/kg

Rat Intravenous 50 mg/kg

Rabbit Intravenous 30 mg/kg

Dog Intravenous 25 mg/kg

Adverse Effects
The most frequently reported adverse effects of Procaine are related to its impact on the

central nervous and cardiovascular systems.

Central Nervous System (CNS): CNS stimulation is a common initial sign of Procaine toxicity,

which can manifest as nervousness, dizziness, blurred vision, and tremors. These symptoms

may progress to convulsions and respiratory depression with increasing doses.

Cardiovascular System: Cardiovascular effects can include hypotension (low blood pressure)

and bradycardia (slow heart rate). In severe cases, cardiac arrhythmias and cardiovascular

collapse may occur.

Allergic Reactions: While less common, allergic reactions to Procaine can occur. These may

range from skin rashes to more severe anaphylactic reactions.

Metabolism and Pharmacokinetics
Procaine is rapidly metabolized in the body by the enzyme pseudocholinesterase, which is

present in the plasma. This rapid metabolism contributes to its relatively low systemic toxicity

when administered correctly.
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The primary metabolic pathway involves the hydrolysis of the ester linkage in Procaine, yielding

two main metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). PABA

is subsequently excreted in the urine, while DEAE is further metabolized in the liver.
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Caption: Metabolic breakdown of Procaine into PABA and DEAE.

Genotoxicity and Carcinogenicity
There is no substantial evidence to suggest that Procaine is genotoxic or carcinogenic.

Standard mutagenicity assays, such as the Ames test, have not indicated mutagenic potential.

Long-term carcinogenicity studies in animals have not been conducted, which is typical for a

drug with a long history of clinical use without signals for carcinogenicity.

Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of Procaine are limited. However, its

long-standing use in clinical practice, including in obstetrics (e.g., for epidural anesthesia), has

not raised significant concerns about teratogenic effects. As with most drugs, a thorough risk-

benefit assessment is necessary when considering its use during pregnancy.

Experimental Protocols
The toxicological data for Procaine have been generated using standardized experimental

protocols, as outlined by regulatory bodies such as the OECD (Organisation for Economic Co-

operation and Development) and the FDA (U.S. Food and Drug Administration).

A typical protocol for determining the LD50 of a substance like Procaine involves the following

steps:
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Animal Selection: Healthy, young adult animals of a specific species and strain (e.g., Swiss

albino mice) are selected.

Dose Groups: Animals are divided into several groups, with each group receiving a different

dose of the test substance. A control group receives the vehicle (e.g., saline) only.

Administration: The substance is administered via a specific route (e.g., intravenous,

intraperitoneal, oral).

Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity

and mortality.

Data Analysis: The mortality data is statistically analyzed to determine the dose that is lethal

to 50% of the animals (the LD50).
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Caption: Workflow for a typical acute toxicity (LD50) study.

Conclusion
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The toxicological profile of Procaine is well-characterized, with its primary toxicity being dose-

dependent effects on the central and cardiovascular systems. Its rapid metabolism by plasma

pseudocholinesterase is a key factor in its safety profile. While data on genotoxicity and

reproductive toxicity are not extensive, its long history of clinical use has not revealed

significant concerns in these areas. For any novel derivative, such as Procaine glucoside, a

dedicated and thorough toxicological evaluation would be imperative.

To cite this document: BenchChem. [Toxicology Profile of Procaine: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15191756#toxicology-profile-of-procaine-glucoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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